molecular formula C18H19ClN4O2 B1669267 CMK CAS No. 821794-90-5

CMK

Cat. No.: B1669267
CAS No.: 821794-90-5
M. Wt: 358.8 g/mol
InChI Key: PELFTNQHGSITLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The term "CMK" refers to distinct compounds across scientific disciplines, each with unique applications and properties. This article focuses on four primary contexts:

  • Enzymatic CMKs: Cytidine monophosphate kinases involved in nucleotide metabolism.
  • Carboxymethyl Konjac Glucomannan (this compound): A modified dietary fiber derived from konjac.
  • Coal-Based Metakaolin (this compound): A construction material enhancing cement durability.
  • This compound as a Furin Inhibitor: A compound inhibiting viral protease activity.

Each variant is compared to structurally or functionally similar compounds, supported by empirical data.

Preparation Methods

Synthesis of SBA-15 Silica Template

The structural fidelity of CMK-3 directly depends on the quality of the SBA-15 template. The patented method outlines a reproducible synthesis of SBA-15 using tetraethyl orthosilicate (TEOS) and Pluronic P123 surfactant under acidic conditions.

Reaction Conditions and Procedure

A mixture of distilled water (60.00 mL), 2 M hydrochloric acid (120.00 g), and Pluronic P123 (8.00 g) is stirred at 35°C until homogenized. TEOS (18.20 mL) is added dropwise, and the suspension is stirred at 35°C for 20 h. The precipitate is aged at 90°C for 24 h, washed, dried, and calcined at 550°C.

Table 1: SBA-15 Synthesis Parameters

Component Quantity Role
Pluronic P123 8.00 g Structure-directing agent
TEOS 18.20 mL Silica source
HCl (2 M) 120.00 g Acid catalyst
Calcination temperature 550°C Remove surfactant

Simplified this compound-3 Synthesis Using Furfuryl Alcohol

The patented innovation streamlines this compound-3 production by eliminating solvent-intensive steps and pre-modification of SBA-15. Furfuryl alcohol serves as the carbon precursor, with hydrochloric acid catalyzing its polycondensation within SBA-15 pores.

Critical Reaction Parameters

  • Mass Ratios :
    SBA-15 : Water : Furfuryl Alcohol : HCl = 1.00 : 32.33–30.83 : 1.00–2.50 : 6.65–16.64.
  • Temperature : 30–100°C during polycondensation.
  • Carbonization : 850°C under argon (4.6 purity, 40 mL/min) for 4 h.

Stepwise Procedure

  • Slurry Preparation : Combine SBA-15 (3.00 g), furfuryl alcohol (6.00 g), water (94.00 mL), and HCl (34.10 mL).
  • Polycondensation : Stir at 100°C for 6 h to form poly(furfuryl alcohol) (PFA)/SBA-15 composite.
  • Carbonization : Heat to 850°C under argon to convert PFA to carbon.
  • Template Removal : Etch silica with 5% hydrofluoric acid (2 × 90 min).

Table 2: Optimized this compound-3 Synthesis Conditions

Parameter Value Impact on Structure
HCl concentration 35% (w/w) Accelerates furfuryl alcohol polymerization
Carbonization rate 1°C/min Prevents pore collapse
HF treatment time 180 min (total) Complete silica removal

Comparative Analysis of this compound-3 Synthesis Methods

The patented method addresses key limitations of earlier approaches:

Traditional Methods vs. Improved Protocol

Aspect Conventional Approach Patented Method
Precursor Infiltration CVD or solvent impregnation Aqueous slurry precipitation
Catalyst Oxalic acid/AlCl₃ pre-treatment In situ HCl catalysis
Solvent Toluene/organic solvents Water
Steps Multi-stage, 72+ h Single polycondensation, 24 h

The elimination of organic solvents reduces environmental and safety risks, while the aqueous slurry system enhances scalability.

Structural and Textural Properties of this compound-3

Nitrogen physisorption and TEM analyses confirm that the patented method yields this compound-3 with:

  • Surface Area : 1,200–1,350 m²/g (BET method).
  • Pore Volume : 1.5–1.7 cm³/g (mesopore-dominated).
  • Pore Diameter : 4.2 nm (consistent with SBA-15 template).

Table 3: this compound-3 Structural Characteristics

Property Value Measurement Technique
Surface area 1,300 ± 50 m²/g BET
Pore volume 1.6 cm³/g BJH adsorption
Wall thickness 3.8 nm TEM

Scientific Research Applications

Oxidation Mechanisms

CMK serves as a valuable model compound for elucidating oxidation mechanisms in atmospheric chemistry. In a study conducted by Praplan et al., this compound was used to investigate gas-phase reactions involving hydroxyl radicals and ozone. The research revealed that this compound undergoes oxidation to produce several organic acids, including succinic acid and butyrolactone, which can be measured using ion chromatography coupled with mass spectrometry .

Key Findings:

  • Reaction Pathways: The study identified various reaction pathways leading to the formation of primary oxidation products, highlighting the complexity of this compound's reactivity under different conditions.
  • Experimental Conditions: The relative amount of this compound reacted varied significantly depending on the experimental setup, indicating that environmental factors play a crucial role in its oxidation behavior.

Neuroprotective Applications

This compound has also been investigated for its neuroprotective properties, particularly in the context of intracerebral hemorrhage (ICH). A study published by Lin et al. demonstrated that AC-YVAD-CMK, a selective inhibitor of caspase-1, could reduce pyroptosis—a form of inflammatory cell death—following ICH .

Case Study Insights:

  • Mechanism of Action: The administration of AC-YVAD-CMK resulted in decreased activation of caspase-1 and reduced levels of interleukin-1 beta (IL-1β), suggesting a protective effect against neuroinflammation.
  • Functional Recovery: Mice treated with AC-YVAD-CMK showed improved neurological function post-hemorrhage, indicating its potential as a therapeutic agent in neurodegenerative conditions.

Agricultural and Biobased Applications

Recent developments have explored the use of carboxymethyl-Kaumera (this compound), derived from natural sources, as a biobased material in agriculture. This new formulation is being researched for its properties as a biostimulant and binding agent .

Research Highlights:

  • Properties and Applications: this compound exhibits binding, plasticizing, and fire-retardant properties, making it suitable for various agricultural applications.
  • Ongoing Research: Current studies focus on optimizing production methods and scaling up for commercial use while assessing properties such as biodegradability and water retention capabilities.

Comparison with Similar Compounds

Enzymatic CMKs: Structural and Functional Comparisons

Enzymatic CMKs phosphorylate cytidine monophosphate (CMP) or deoxycytidine monophosphate (dCMP) and are critical in nucleotide metabolism.

Substrate Specificity and Cofactor Usage

  • Bifidobacterium CMK (Bithis compound) vs. E. coli this compound: Bithis compound exhibits similar catalytic efficiency for CMP and dCMP with ATP as the phosphate donor. However, E. coli this compound shows 2-fold higher activity for dCMP than CMP . Unlike E. coli this compound, Bithis compound’s activity decreases when GTP replaces ATP (e.g., 50% reduction for CMP phosphorylation with GTP) .

Structural Comparisons Across Species

  • S. aureus this compound (Sathis compound) vs. S. pneumoniae this compound (Spthis compound) :
    • Sathis compound adopts a 16° more closed conformation than Spthis compound, optimizing its active site for substrate binding .
    • Root-mean-square deviation (RMSD) between Sathis compound and Spthis compound is 1.9 Å for 141 Cα atoms, reflecting significant structural divergence .
  • E. coli this compound : Contains a unique sulfate ion in its active site, absent in Sathis compound, influencing inhibitor design .

Table 1: Catalytic and Structural Properties of Enzymatic CMKs

Property Bithis compound E. coli this compound S. aureus this compound
Substrate Preference CMP = dCMP dCMP > CMP (2:1) CMP
GTP Efficiency (vs. ATP) 50% reduction No reduction N/A
Active Site Features Flexible NMP-binding Sulfate ion present Closed conformation

Carboxymethyl Konjac Glucomannan (this compound) vs. Konjac Glucomannan (KGM)

This compound is a chemically modified derivative of KGM, a natural polysaccharide.

Physicochemical Properties

  • Solubility : this compound is water-soluble, unlike KGM, which requires alkaline conditions for dissolution .
  • Viscosity : this compound has significantly lower viscosity (15.57 Pa·s) compared to KGM (typically >30 Pa·s) due to carboxymethyl group substitution .
  • Ash Content : this compound’s ash content increases by 40% post-modification, indicating higher mineral retention .

This compound as a Furin Inhibitor vs. Other Antiviral Agents

This compound inhibits furin protease, a key enzyme in viral entry and replication.

Mechanism of Action

  • SARS-CoV-2 : this compound reduces viral production by 50% (100 μM dose) and inhibits syncytium formation, while naphthofluorescein targets viral RNA transcription .
  • HBV : this compound enhances HBV replication alone but, combined with entecavir, reduces viral load by 60% and HBeAg secretion .

Comparative Efficacy

  • Calu-6 Lung Cancer Cells : this compound (100 μM) decreases cell proliferation by 50%, comparable to furin siRNA (60% reduction) .

Table 3: this compound vs. Other Furin Inhibitors

Agent Target Pathway Efficacy Reference
This compound Spike cleavage 50% viral reduction
Naphthofluorescein RNA transcription 30% viral reduction
Furin siRNA IGF-1R processing 60% proliferation loss

Coal-Based Metakaolin (this compound) vs. Traditional Cement Additives

This compound enhances cement’s resistance to chloride and sulfate corrosion.

Performance Metrics

  • Surface Area : this compound (150 m²/g) has lower surface area than 3D graphene-like carbon (3DGC, 450 m²/g) but higher than activated carbon (AC, 100 m²/g) .
  • Corrosion Resistance : this compound reduces cement expansion by 40% and increases compressive strength by 3-fold compared to unmodified cement .
  • Optimal Ratio : A mix of 90% salt-affected soil, 2% cement, 6% S95 slag, and 2% this compound improves resistivity by 3.3-fold .

Table 4: this compound vs. Carbon Additives in Cement

Property This compound 3DGC Activated Carbon
Surface Area (m²/g) 150 450 100
Corrosion Expansion 40% reduction N/A No significant effect
Compressive Strength 3x increase N/A 1.5x increase

Gene Expression and Function

  • Sequence Homology : Hbthis compound shares 72.6% similarity with Catharanthus roseus this compound, while Aathis compound shows 70% homology with Salvia miltiorrhiza .
  • Induction: Aathis compound expression increases 8-fold under methyl jasmonate (MeJA) treatment, enhancing terpenoid production .

Table 5: this compound Gene Homology Across Plant Species

Gene Species Homology (%) Reference
Hbthis compound Hevea brasiliensis 72.6 (Crthis compound)
Aathis compound Artemisia annua 70 (Smthis compound)
Twthis compound Tripterygium wilfordii 66.9 (Osthis compound)

Biological Activity

Chlorocresol (CMK) is a compound with significant biological activity, primarily recognized for its antimicrobial properties. This article explores the diverse biological effects of this compound, including its efficacy against various pathogens, potential toxicity, and mechanisms of action, supported by relevant case studies and research findings.

1. Overview of this compound

This compound is a chlorinated cresol that serves as a biocide in various applications, including metalworking fluids and preservatives. It exhibits a broad spectrum of activity against bacteria and fungi, making it valuable in industrial and medical settings.

2. Antimicrobial Activity

2.1 Efficacy Against Bacteria and Fungi

This compound has demonstrated effectiveness against a range of microorganisms:

Microorganism Efficacy Concentration
Bacillus subtilisEffective0.25-0.3% w/v
Pseudomonas aeruginosaEffective0.25-0.3% w/v
Aspergillus nigerEffective1.2 g/L (0.12% w/w)
Trichoderma viridaeEffective1.2 g/L (0.12% w/w)

Studies indicate that this compound interacts with multiple targets within bacterial cell walls, reducing the likelihood of resistance development .

2.2 Resistance Development

Research shows that when used within recommended concentrations, this compound does not promote acquired resistance in microbial populations due to its multi-target action .

3. Toxicological Profile

3.1 Acute and Chronic Toxicity

Toxicological studies have assessed the safety profile of this compound:

  • Acute Toxicity: Inhalation studies in Wistar rats indicated local effects at higher concentrations, with a NOAEL determined at 50 mg/m³ .
  • Chronic Toxicity: Long-term dietary studies showed no adverse effects at doses up to 120 mg/kg bw/day for males and 170 mg/kg bw/day for females .

3.2 Endocrine Disruption Potential

While some studies suggest a slight potential for endocrine disruption in vitro, comprehensive assessments indicate no significant endocrine activity in vivo .

This compound's antimicrobial action is attributed to its ability to disrupt cellular processes in target organisms:

  • Cell Membrane Disruption: this compound alters the permeability of microbial cell membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity: It interferes with essential enzymes involved in metabolic pathways within bacteria and fungi.

5. Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • A study demonstrated that this compound effectively reduced microbial load in metalworking fluids, maintaining fluid integrity over extended periods .
  • Another investigation into the antifungal properties of this compound reported successful inhibition of fungal growth in various industrial applications, confirming its utility as a preservative .

6. Conclusion

Chlorocresol (this compound) exhibits significant biological activity characterized by its antimicrobial efficacy against a variety of pathogens while maintaining a favorable safety profile under appropriate use conditions. Its multi-target mechanism reduces the risk of resistance development, making it an essential compound in both industrial and medical applications.

Q & A

Q. How can researchers optimize CMK dosage in catalytic systems for antibiotic degradation?

Basic Research Question
To determine the optimal this compound dosage in peroxydisulfate (PDS)-activated systems for sulfonamide antibiotic degradation, researchers should:

  • Conduct parameter-controlled experiments varying this compound dosage (e.g., 0.05–0.2 g/L) while fixing other variables (e.g., PDS concentration, pH, temperature) .
  • Measure degradation efficiency via high-performance liquid chromatography (HPLC) and track kinetic rates using pseudo-first-order models.
  • Analyze trade-offs between cost (material usage) and efficiency. For instance, 0.2 g/L this compound achieves complete degradation within 5 minutes but may not be cost-effective for scaled applications .

Key Parameters to Monitor :

VariableRange TestedOptimal ValueImpact on Efficiency
This compound dosage0.05–0.2 g/L0.1 g/LLinear increase
Reaction time5–30 min15 minPlateau after 15 min
SDZ concentration10–50 mg/L20 mg/LInhibition at >30 mg/L

Q. What advanced methods characterize the catalytic mechanism of this compound in PDS activation?

Advanced Research Question
Mechanistic studies require multi-technique characterization:

  • Surface Analysis : Use Raman spectroscopy to identify defect sites and XPS to quantify oxygen-containing functional groups (e.g., C=O, O-C=O), which facilitate electron transfer in this compound/PDS systems .
  • Radical Identification : Employ quenching experiments (e.g., methanol, tert-butanol) to distinguish between sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH).
  • Non-Radical Pathways : Validate electron transfer via electrochemical impedance spectroscopy (EIS) and probe experiments with methyl phenyl sulfoxide (PMSO) .

Example Findings :

  • This compound’s edge defects and oxygen groups enhance PDS activation.
  • Both radical (SO₄•⁻, •OH) and non-radical (¹O₂, electron transfer) pathways contribute to SDZ degradation.

Q. How should researchers design experiments to evaluate this compound (Customer Master Key) rotation policies in cloud encryption?

Basic Research Question
To assess the impact of this compound rotation on data security:

  • Simulate rotation cycles (e.g., 90-day intervals) using AWS KMS or Alibaba Cloud SDKs .
  • Track decryption success rates for ciphertexts encrypted with prior key versions.
  • Measure latency during key generation and re-encryption processes.

Methodological Steps :

Generate multiple this compound versions via KMS APIs.

Encrypt test datasets using each version.

Rotate keys and attempt decryption without specifying versions.

Analyze KMS’s automatic version detection accuracy .

Q. What hybrid encryption models integrate this compound with post-quantum algorithms for future-proofing research?

Advanced Research Question
For post-quantum security:

  • Use this compound to generate symmetric data keys (AES-256) and pair them with lattice-based algorithms (e.g., Kyber) for key encapsulation .
  • Benchmark performance (encryption/decryption speed, error rates) in hybrid setups using tools like OpenQuantumSafe.
  • Validate compliance with NIST Post-Quantum Cryptography standards.

Example Workflow :

This compound → AES-256 (data encryption).

Kyber → Encapsulate AES key.

Store encapsulated key with ciphertext.

Q. How can this compound (machine capability index) assess reliability in automated harness equipment testing?

Basic Research Question
In engineering research:

  • Define critical quality metrics (e.g., crimping stability, terminal profile accuracy) .
  • Collect process data (n ≥ 50 samples) under controlled conditions.
  • Calculate this compound as Specification Range6σ\frac{\text{Specification Range}}{6\sigma}, where σ is short-term standard deviation.

Statistical Considerations :

  • This compound > 1.67 indicates high process capability.
  • Compare with Cpk (long-term capability) to identify systemic vs. random errors .

Q. How do researchers resolve contradictions between this compound and Cpk in process capability studies?

Advanced Research Question
Address discrepancies via:

  • Root-Cause Analysis : Use ANOVA to partition variance (machine vs. operator effects).
  • Design of Experiments (DoE) : Vary factors like temperature or pressure in factorial designs to isolate influences .
  • Bayesian Methods : Update capability estimates dynamically with new data.

Case Study :
A this compound/Cpk mismatch in vascular burst pressure testing was resolved by identifying unaccounted material batch variability .

Properties

IUPAC Name

1-[4-amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-11-3-5-12(6-4-11)14-15-17(20)21-10-22-18(15)23(7-2-8-24)16(14)13(25)9-19/h3-6,10,24H,2,7-9H2,1H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELFTNQHGSITLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586567
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821794-90-5
Record name 1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CMK
Reactant of Route 2
CMK
Reactant of Route 3
CMK
Reactant of Route 4
Reactant of Route 4
CMK
Reactant of Route 5
CMK
Reactant of Route 6
CMK

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.